molecular formula C12H28INO4 B1608693 Tetrapropylammonium periodate CAS No. 85169-30-8

Tetrapropylammonium periodate

Cat. No.: B1608693
CAS No.: 85169-30-8
M. Wt: 377.26 g/mol
InChI Key: HDTMHCZUXQKRAJ-UHFFFAOYSA-M
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Description

Tetrapropylammonium periodate is a chemical compound with the molecular formula (CH₃CH₂CH₂)₄NIO₄. It is a quaternary ammonium salt where the cation is tetrapropylammonium and the anion is periodate. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammonium periodate can be synthesized by reacting tetrapropylammonium hydroxide with periodic acid. The reaction typically occurs in an aqueous medium and involves the following steps:

  • Dissolution of tetrapropylammonium hydroxide in water.
  • Addition of periodic acid to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolation of the product by filtration and drying.

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Tetrapropylammonium periodate primarily undergoes oxidation reactions due to the presence of the periodate anion. It is used as an oxidizing agent in various organic and inorganic reactions.

Common Reagents and Conditions:

    Oxidation of Alcohols: this compound is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide.

    Cleavage of Glycols: It is used to cleave 1,2-diols into two carbonyl compounds

Major Products Formed:

    Aldehydes and Ketones: From the oxidation of alcohols.

    Carbonyl Compounds: From the cleavage of glycols.

Scientific Research Applications

Tetrapropylammonium periodate has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the oxidation of alcohols and cleavage of glycols.

    Biology: It is used in the modification of biomolecules, such as the oxidation of glycoproteins and glycolipids.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

Tetrapropylammonium periodate can be compared with other quaternary ammonium periodates and perruthenates:

    Tetrapropylammonium Perruthenate: Similar in structure but contains a ruthenium center. It is also used as an oxidizing agent but has different reactivity and selectivity.

    Tetrabutylammonium Periodate: Contains a tetrabutylammonium cation instead of tetrapropylammonium. It has similar oxidizing properties but may differ in solubility and reactivity.

Uniqueness: this compound is unique due to its specific cation and anion combination, which provides distinct solubility and reactivity characteristics compared to other quaternary ammonium periodates.

Comparison with Similar Compounds

  • Tetrapropylammonium perruthenate
  • Tetrabutylammonium periodate
  • Tetramethylammonium periodate
  • Tetraethylammonium periodate

Properties

IUPAC Name

tetrapropylazanium;periodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.HIO4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTMHCZUXQKRAJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.[O-]I(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234341
Record name Tetrapropylammonium periodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85169-30-8
Record name 1-Propanaminium, N,N,N-tripropyl-, periodate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85169-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrapropylammonium periodate
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Record name Tetrapropylammonium periodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrapropylammonium periodate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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